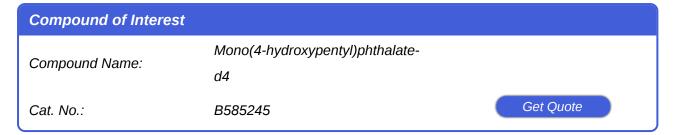


Application Notes and Protocols for Phthalate Metabolite Analysis in Urine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is widespread, and there is growing concern about their potential adverse health effects, including endocrine disruption. The analysis of phthalate metabolites in urine is the most common and reliable method for assessing human exposure. This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of phthalate metabolites, primarily focusing on enzymatic hydrolysis followed by solid-phase extraction (SPE), a common and robust workflow.

Core Principles of Sample Preparation

The primary goal of sample preparation is to isolate and concentrate the target phthalate metabolites from the complex urine matrix while removing potential interferences. Most phthalate metabolites are excreted in the urine as glucuronide conjugates. Therefore, a deconjugation step, typically enzymatic hydrolysis, is necessary to cleave the glucuronide moiety and measure the total metabolite concentration. Following hydrolysis, a cleanup and concentration step, such as solid-phase extraction (SPE), is employed before instrumental analysis, commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Experimental Protocols Protocol 1: Enzymatic Hydrolysis of Phthalate Metabolite Glucuronides

This protocol describes the enzymatic deconjugation of phthalate metabolites in urine.

Materials:

- Urine sample
- β-glucuronidase (from E. coli K12 is recommended to avoid contamination from non-specific esterases found in some other sources like Helix pomatia)[1][2]
- Ammonium acetate buffer (pH 6.5)
- · Isotopically labeled internal standards
- Incubator or water bath at 37°C

Procedure:

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- To a 1.0 mL aliquot of urine, add 50 μL of an internal standard spiking solution containing isotopically labeled phthalate metabolites.
- Add 250 μL of ammonium acetate buffer (pH 6.5).
- Add 10 μL of β-glucuronidase enzyme solution (e.g., 200 units/mL). The exact amount may need optimization based on the enzyme lot and sample matrix.[3]
- Gently vortex the mixture.
- Incubate the sample at 37°C for a minimum of 90 minutes to ensure complete hydrolysis.[3]
 [4][5] Some protocols may extend incubation times up to 4 hours.[6]



• After incubation, the sample is ready for the extraction step. Some methods may include a step to stop the enzymatic reaction, for example, by adding a small amount of acid.[4][5]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

This protocol details the extraction and concentration of deconjugated phthalate metabolites from urine using SPE. Automated SPE systems can be used for high-throughput applications and have been shown to increase reproducibility and reduce solvent usage.[7][8]

Materials:

- Hydrolyzed urine sample from Protocol 1
- SPE cartridges (e.g., Oasis HLB)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Deionized water
- SPE vacuum manifold or automated SPE system
- Nitrogen evaporator

Procedure:

- Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
- Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.



- Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
- Elution: Elute the phthalate metabolites from the cartridge. A common elution scheme involves:
 - 3 mL of acetonitrile.
 - Followed by 3 mL of ethyl acetate to ensure the recovery of more lipophilic metabolites.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-500 μ L) of the initial mobile phase used for LC-MS/MS analysis.
- Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize quantitative data from various studies to provide a reference for expected method performance.

Table 1: Limits of Detection (LOD) for Common Phthalate Metabolites in Urine (ng/mL)



Metabolite	Parent Phthalate	Method	LOD (ng/mL)	Reference
Monoethyl phthalate (MEP)	Diethyl phthalate (DEP)	On-line SPE- HPLC-MS/MS	0.11 - 0.90	[4][9]
Mono-n-butyl phthalate (MBP)	Di-n-butyl phthalate (DBP)	On-line SPE- HPLC-MS/MS	0.11 - 0.90	[4][9]
Monobenzyl phthalate (MBzP)	Benzylbutyl phthalate (BBzP)	On-line SPE- HPLC-MS/MS	0.11 - 0.90	[4][9]
Mono-2- ethylhexyl phthalate (MEHP)	Di(2-ethylhexyl) phthalate (DEHP)	On-line SPE- HPLC-MS/MS	0.11 - 0.90	[4][9]
Mono-methyl phthalate (MMP)	Dimethyl phthalate (DMP)	Off-line SPE-LC- MS/MS	0.3	[10]
Mono-isobutyl phthalate (MiBP)	Diisobutyl phthalate (DiBP)	Automated SPE- HPLC-MS/MS	Low ng/mL range	[7]
Mono(2-ethyl-5- hydroxyhexyl)pht halate (MEHHP)	Di(2-ethylhexyl) phthalate (DEHP)	Column- switching LC- MS/MS	0.15 - 1.05	[11]
Mono(2-ethyl-5- oxohexyl)phthala te (MEOHP)	Di(2-ethylhexyl) phthalate (DEHP)	Column- switching LC- MS/MS	0.15 - 1.05	[11]

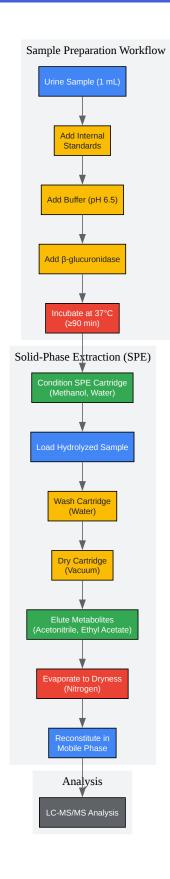
Table 2: Recovery Rates for Phthalate Metabolites from Spiked Urine Samples



Metabolite	Recovery (%)	Method	Reference
Multiple Phthalate Metabolites	~100%	On-line SPE-HPLC- MS/MS	[4][9]
Eight Phthalate Monoesters	>90%	SPE-HPLC-APCI- MS/MS	[3]
Mono-n-butyl phthalate (MBP)	123.0 ± 12.4%	Column-switching LC- MS/MS	[11]
Mono-2-ethylhexyl phthalate (MEHP)	107.7 ± 14.9%	Column-switching LC-MS/MS	[11]
Mono(2-ethyl-5- hydroxyhexyl)phthalat e (MEHHP)	108.1 ± 9.3%	Column-switching LC- MS/MS	[11]
Mono(2-ethyl-5- oxohexyl)phthalate (MEOHP)	92.9 ± 8.3%	Column-switching LC- MS/MS	[11]
Eight Phthalate Metabolites	80.2% - 99.7%	SPE-HPLC-MS/MS	[12]

Visualizations

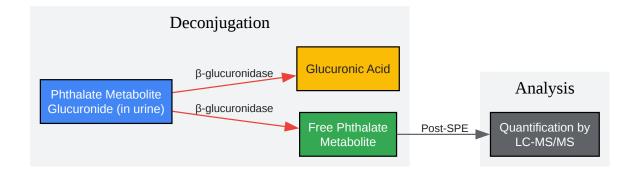




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Caption: Workflow for Phthalate Metabolite Analysis in Urine.





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Caption: Enzymatic Hydrolysis of Phthalate Metabolites.

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